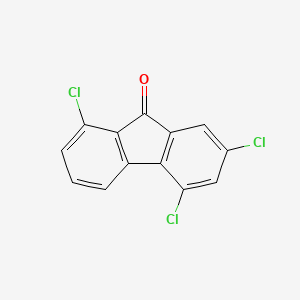
1,5,7-Trichloro-9H-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5,7-Trichloro-9H-fluoren-9-one is a chlorinated derivative of fluorenone, an organic compound with the chemical formula C13H5Cl3O. This compound is part of the fluorenone family, which is known for its bright fluorescent yellow color and its applications in various fields, including organic synthesis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5,7-Trichloro-9H-fluoren-9-one can be synthesized through the chlorination of fluorenone. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds as follows:
[ \text{C13H8O} + 3 \text{Cl}_2 \rightarrow \text{C13H5Cl3O} + 3 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is typically carried out in a solvent such as dichloromethane to facilitate the reaction and improve product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
1,5,7-Trichloro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chlorinated fluorenols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include chlorinated fluorenones with additional oxygen-containing functional groups.
Reduction: Products include chlorinated fluorenols.
Substitution: Products include fluorenones with substituted functional groups in place of chlorine atoms.
Applications De Recherche Scientifique
1,5,7-Trichloro-9H-fluoren-9-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other materials due to its fluorescent properties.
Mécanisme D'action
The mechanism of action of 1,5,7-Trichloro-9H-fluoren-9-one involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorenone: The parent compound of 1,5,7-Trichloro-9H-fluoren-9-one, known for its bright yellow color and use in organic synthesis.
1,8-Diazafluoren-9-one: A derivative used in fingerprint detection and other forensic applications.
2,4,5,7-Tetranitrofluorenone: A highly nitrated derivative with applications in explosives and propellants.
Uniqueness
This compound is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. This compound’s unique structure makes it valuable in various research and industrial applications, particularly where specific reactivity or fluorescence is required.
Propriétés
Numéro CAS |
90019-37-7 |
|---|---|
Formule moléculaire |
C13H5Cl3O |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
1,5,7-trichlorofluoren-9-one |
InChI |
InChI=1S/C13H5Cl3O/c14-6-4-8-11(10(16)5-6)7-2-1-3-9(15)12(7)13(8)17/h1-5H |
Clé InChI |
UCZSUZYTPUOLFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C2C(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


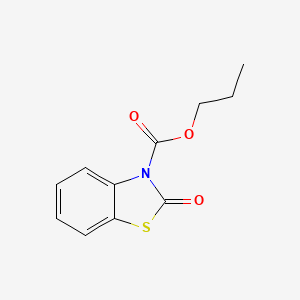
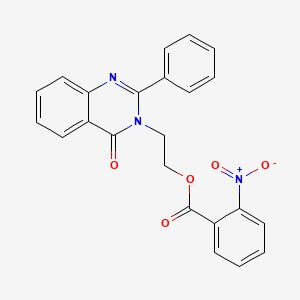
phosphanium bromide](/img/structure/B14374464.png)

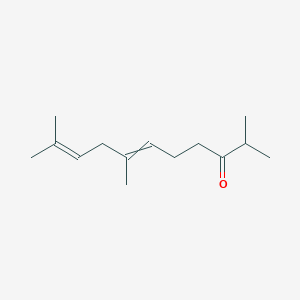
![1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B14374476.png)
![1-{[6-(Ethylsulfanyl)hexyl]oxy}-2-propylbenzene](/img/structure/B14374481.png)
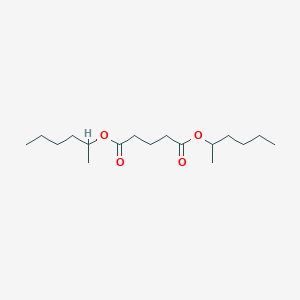
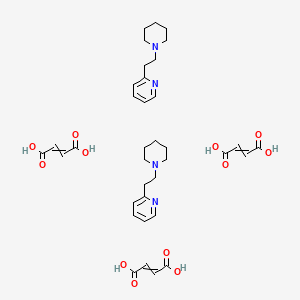
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
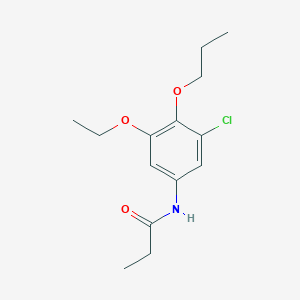
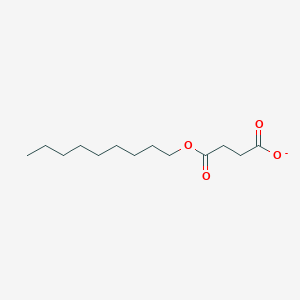
![3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride](/img/structure/B14374523.png)

